2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one is a complex organic compound that features a biphenyl group and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the biphenyl group and the chromenone core. One common method involves the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride to introduce the chromenone moiety . The hexylamino group can be introduced through nucleophilic substitution reactions, where a hexylamine reacts with a suitable leaving group on the chromenone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Benzoic acids or ketones depending on the specific conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one involves its interaction with specific molecular targets. The biphenyl and chromenone structures allow it to interact with various enzymes and receptors, potentially inhibiting or activating them . The hexylamino group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one: Lacks the hexylamino group, which may reduce its binding affinity and specificity.
6-(Amino)-2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one: Similar structure but with a different amine group, which may alter its reactivity and applications.
Properties
CAS No. |
920286-86-8 |
---|---|
Molecular Formula |
C27H27NO2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6-(hexylamino)-2-(4-phenylphenyl)chromen-4-one |
InChI |
InChI=1S/C27H27NO2/c1-2-3-4-8-17-28-23-15-16-26-24(18-23)25(29)19-27(30-26)22-13-11-21(12-14-22)20-9-6-5-7-10-20/h5-7,9-16,18-19,28H,2-4,8,17H2,1H3 |
InChI Key |
GBKAHRULSTVOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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